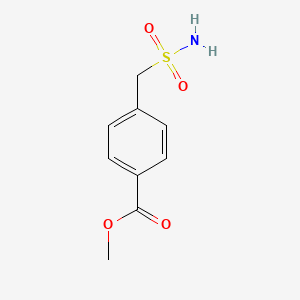

Methyl 4-(sulfamoylmethyl)benzoate

Description

BenchChem offers high-quality Methyl 4-(sulfamoylmethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(sulfamoylmethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(sulfamoylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHYOFJXOUVLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473568 | |

| Record name | Methyl 4-(sulfamoylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110654-40-5 | |

| Record name | Methyl 4-(sulfamoylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a viable synthetic pathway for Methyl 4-(sulfamoylmethyl)benzoate, a key intermediate in various pharmaceutical applications. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This guide includes detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate replication and further development by researchers in the field.

Synthesis Pathway Overview

The synthesis of Methyl 4-(sulfamoylmethyl)benzoate can be efficiently achieved through a three-stage process. The overall strategy involves the initial preparation of a key intermediate, Methyl 4-(bromomethyl)benzoate, which is subsequently converted to the final product via a sulfonation and amination sequence.

The logical flow of this synthesis is depicted in the following diagram:

Caption: Synthetic workflow for Methyl 4-(sulfamoylmethyl)benzoate.

Experimental Protocols

Stage 1: Synthesis of Methyl 4-methylbenzoate

This initial step involves the Fischer esterification of 4-methylbenzoic acid.

Protocol:

-

To a solution of 4-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 4-methylbenzoate as a crude product, which can be used in the next step without further purification.

| Reactant/Reagent | Molar Ratio | Key Parameters |

| 4-Methylbenzoic Acid | 1.0 | Starting Material |

| Methanol | 5-10 volumes | Solvent and Reagent |

| Sulfuric Acid (conc.) | 0.1-0.2 | Catalyst |

| Reaction Time | 4-6 hours | - |

| Temperature | Reflux | - |

| Typical Yield | >95% | - |

Stage 2: Synthesis of Methyl 4-(bromomethyl)benzoate

The key intermediate is synthesized via free-radical bromination of the methyl group of Methyl 4-methylbenzoate.

Protocol:

-

Dissolve Methyl 4-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or ethyl acetate.

-

Add N-bromosuccinimide (NBS, 1.0-1.2 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 eq).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Maintain reflux for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield Methyl 4-(bromomethyl)benzoate, which can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

| Reactant/Reagent | Molar Ratio | Key Parameters |

| Methyl 4-methylbenzoate | 1.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 1.0-1.2 | Brominating Agent |

| AIBN or Benzoyl Peroxide | 0.02-0.05 | Radical Initiator |

| Reaction Time | 2-4 hours | - |

| Temperature | Reflux | - |

| Typical Yield | 80-90% | - |

Stage 3: Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

This final stage involves a three-step sequence to introduce the sulfamoyl group.

Step 3a: Synthesis of Sodium 4-(methoxycarbonyl)benzylsulfonate

-

Prepare a solution of sodium sulfite (1.1-1.3 eq) in water.

-

Add Methyl 4-(bromomethyl)benzoate (1.0 eq) to the sodium sulfite solution.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and isolate the precipitated sodium 4-(methoxycarbonyl)benzylsulfonate by filtration. Wash the solid with a small amount of cold water and dry.

| Reactant/Reagent | Molar Ratio | Key Parameters |

| Methyl 4-(bromomethyl)benzoate | 1.0 | Starting Material |

| Sodium Sulfite | 1.1-1.3 | Sulfonating Agent |

| Reaction Time | 4-6 hours | - |

| Temperature | Reflux | - |

| Typical Yield | 85-95% | - |

Step 3b: Synthesis of 4-(Methoxycarbonyl)benzylsulfonyl chloride

-

Suspend the dry sodium 4-(methoxycarbonyl)benzylsulfonate (1.0 eq) in a suitable solvent like dichloromethane or chloroform.

-

Add a chlorinating agent such as thionyl chloride (2.0-3.0 eq) or phosphorus pentachloride (1.1-1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the mixture and pour it carefully onto crushed ice.

-

Extract the product with dichloromethane, wash the organic layer with cold water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain 4-(methoxycarbonyl)benzylsulfonyl chloride, which should be used immediately in the next step due to its sensitivity to moisture.

| Reactant/Reagent | Molar Ratio | Key Parameters |

| Sodium 4-(methoxycarbonyl)benzylsulfonate | 1.0 | Starting Material |

| Thionyl Chloride or PCl₅ | 2.0-3.0 or 1.1-1.2 | Chlorinating Agent |

| Reaction Time | 2-3 hours | - |

| Temperature | Reflux | - |

| Typical Yield | 70-80% | - |

Step 3c: Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

-

Dissolve the crude 4-(methoxycarbonyl)benzylsulfonyl chloride (1.0 eq) in a suitable solvent like acetone or tetrahydrofuran.

-

Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia (excess) dropwise.

-

Stir the reaction mixture at 0-10 °C for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the crude Methyl 4-(sulfamoylmethyl)benzoate by column chromatography or recrystallization.

| Reactant/Reagent | Molar Ratio | Key Parameters |

| 4-(Methoxycarbonyl)benzylsulfonyl chloride | 1.0 | Starting Material |

| Ammonia (gas or aqueous) | Excess | Aminating Agent |

| Reaction Time | 1-2 hours | - |

| Temperature | 0-10 °C | - |

| Typical Yield | 75-85% | - |

Quantitative Data Summary

| Step | Product | Starting Material | Yield (%) |

| 1 | Methyl 4-methylbenzoate | 4-Methylbenzoic Acid | >95 |

| 2 | Methyl 4-(bromomethyl)benzoate | Methyl 4-methylbenzoate | 80-90 |

| 3a | Sodium 4-(methoxycarbonyl)benzylsulfonate | Methyl 4-(bromomethyl)benzoate | 85-95 |

| 3b | 4-(Methoxycarbonyl)benzylsulfonyl chloride | Sodium 4-(methoxycarbonyl)benzylsulfonate | 70-80 |

| 3c | Methyl 4-(sulfamoylmethyl)benzoate | 4-(Methoxycarbonyl)benzylsulfonyl chloride | 75-85 |

| Overall | Methyl 4-(sulfamoylmethyl)benzoate | 4-Methylbenzoic Acid | ~40-60 |

Disclaimer: The provided yields are typical and may vary depending on the specific reaction conditions and scale. Optimization of each step is recommended for achieving higher overall efficiency.

Conclusion

This technical guide outlines a robust and reproducible synthetic pathway for Methyl 4-(sulfamoylmethyl)benzoate. The detailed experimental protocols and quantitative data provide a solid foundation for researchers and drug development professionals to synthesize this valuable intermediate. The presented workflow is logical and utilizes readily accessible reagents and standard laboratory techniques. Further optimization of individual steps may lead to improved yields and process efficiency.

An In-depth Technical Guide to Methyl 4-(sulfamoylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(sulfamoylmethyl)benzoate is a distinct organic compound featuring both a methyl ester and a sulfamoylmethyl group attached to a benzene ring. This whitepaper provides a comprehensive overview of its chemical properties, drawing from available computational data and established principles of organic chemistry. Due to the limited experimentally determined information, this guide also presents a plausible synthetic route and predicted spectroscopic data to aid researchers in its synthesis and characterization. The potential for biological activity, extrapolated from related sulfonamide-containing molecules, is also briefly discussed, highlighting areas for future investigation.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₄S | PubChem[1] |

| Molecular Weight | 229.25 g/mol | PubChem[1] |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CS(=O)(=O)N | PubChem[1] |

| InChI Key | UUHYOFJXOUVLGG-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA (Predicted) | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 229.04088 g/mol | PubChem[1] |

| Monoisotopic Mass | 229.04088 g/mol | PubChem[1] |

| Topological Polar Surface Area | 94.8 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem[1] |

| Complexity | 307 | PubChem[1] |

Proposed Synthesis

Currently, a specific, experimentally validated synthesis for Methyl 4-(sulfamoylmethyl)benzoate is not documented. However, a logical synthetic pathway can be proposed based on well-established organic reactions. The following multi-step synthesis starts from commercially available methyl 4-(bromomethyl)benzoate.

References

Technical Guide: Methyl 4-(sulfamoylmethyl)benzoate and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the inquiry for "Methyl 4-(sulfamoylmethyl)benzoate," including its CAS number and technical data. Due to the limited availability of experimental information for this specific compound, this document also provides a comparative analysis of structurally similar molecules.

CAS Number Lookup for Methyl 4-(sulfamoylmethyl)benzoate

A comprehensive search of chemical databases, including PubChem, indicates that there is no registered CAS (Chemical Abstracts Service) number specifically assigned to "Methyl 4-(sulfamoylmethyl)benzoate." The compound is listed in PubChem under Compound ID (CID) 11817053, but it lacks a CAS number, suggesting it is not a widely commercialized or extensively studied substance.[1] The absence of a CAS number often correlates with a lack of published experimental data.

Profile of Methyl 4-(sulfamoylmethyl)benzoate

While experimental data is scarce, computational predictions for the physicochemical properties of Methyl 4-(sulfamoylmethyl)benzoate are available.[1] These predicted values provide a baseline for understanding the compound's characteristics.

Table 1: Predicted Physicochemical Properties of Methyl 4-(sulfamoylmethyl)benzoate

| Property | Predicted Value | Source |

| PubChem CID | 11817053 | PubChemLite[1] |

| Molecular Formula | C₉H₁₁NO₄S | PubChemLite[1] |

| Molecular Weight | 229.25 g/mol | PubChemLite |

| Monoisotopic Mass | 229.04088 Da | PubChemLite[1] |

| XLogP (Predicted) | 0.8 | PubChemLite[1] |

| SMILES | COC(=O)C1=CC=C(C=C1)CS(=O)(=O)N | PubChemLite[1] |

| InChIKey | UUHYOFJXOUVLGG-UHFFFAOYSA-N | PubChemLite[1] |

Analysis of Structurally Related Compounds

To provide practical data for researchers, this section details two closely related compounds for which CAS numbers and experimental data are available: Methyl 4-sulfamoylbenzoate and Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate . Their structural differences are highlighted in the diagram below.

Caption: Structural relationship between the target compound and its analogs.

Table 2: Comparative Data of Methyl 4-(sulfamoylmethyl)benzoate and Related Compounds

| Property | Methyl 4-(sulfamoylmethyl)benzoate | Methyl 4-sulfamoylbenzoate | Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate |

| CAS Number | Not Found | 22808-73-7[2][3] | 393509-80-3[4] |

| Molecular Formula | C₉H₁₁NO₄S[1] | C₈H₉NO₄S[2] | C₁₀H₁₄N₂O₆S₂[4] |

| Molecular Weight | 229.25 g/mol | 215.23 g/mol [2] | 322.4 g/mol [4] |

| IUPAC Name | methyl 4-(sulfamoylmethyl)benzoate | methyl 4-sulfamoylbenzoate[2] | methyl 4-(methanesulfonamidomethyl)-2-sulfamoylbenzoate[4] |

| Known Hazards | Data not available | Causes skin and serious eye irritation; may cause respiratory irritation.[2] | Data not available |

Experimental Protocols

As there are no specific published synthesis methods for Methyl 4-(sulfamoylmethyl)benzoate, a general, plausible protocol for synthesizing a related sulfonamide, Methyl 4-sulfamoylbenzoate , is provided below. This method is based on standard organic chemistry transformations.

Objective: To synthesize Methyl 4-sulfamoylbenzoate from Methyl 4-(chlorosulfonyl)benzoate.

Materials:

-

Methyl 4-(chlorosulfonyl)benzoate

-

Ammonium hydroxide (28-30% solution)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of Methyl 4-(chlorosulfonyl)benzoate in 20 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Amination: While stirring vigorously, add 5 mL of concentrated ammonium hydroxide solution dropwise to the cooled solution. A white precipitate will form.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure Methyl 4-sulfamoylbenzoate.

Caption: Workflow for the synthesis of Methyl 4-sulfamoylbenzoate.

Signaling Pathways and Biological Activity

There is no available information in the searched literature regarding the biological activity or associated signaling pathways for "Methyl 4-(sulfamoylmethyl)benzoate." Generally, the sulfonamide functional group is a well-known pharmacophore present in many antibacterial, diuretic, and anticonvulsant drugs. Compounds containing this moiety often act as bioisosteres for carboxylic acids and can interact with various enzymes and receptors.[5] Any investigation into the biological role of Methyl 4-(sulfamoylmethyl)benzoate would require de novo experimental screening.

References

- 1. PubChemLite - Methyl 4-(sulfamoylmethyl)benzoate (C9H11NO4S) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 4-sulphamoylbenzoate | C8H9NO4S | CID 89847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-sulfamoylbenzoate | 22808-73-7 [sigmaaldrich.com]

- 4. Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate | C10H14N2O6S2 | CID 17937780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4.7.5. Sulfonamide Synthesis [bio-protocol.org]

An In-depth Technical Guide to Methyl 4-(sulfamoylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(sulfamoylmethyl)benzoate is a distinct organic chemical entity. This technical guide synthesizes the currently available information regarding its molecular structure and physicochemical properties. Notably, a comprehensive review of scientific literature and chemical databases indicates a significant lack of published experimental data for this specific compound, including its synthesis, spectroscopic characterization, and biological activity. This document provides the known structural details and predicted properties, alongside a proposed synthetic pathway based on established chemical principles for structurally related molecules. All quantitative data is presented in structured tables, and a mandatory visualization of the molecular structure and a hypothetical experimental workflow are provided.

Molecular Structure and Identification

Methyl 4-(sulfamoylmethyl)benzoate is characterized by a central benzene ring substituted at the 1- and 4-positions. A methyl ester group (-COOCH₃) is attached at the 1-position, and a sulfamoylmethyl group (-CH₂SO₂NH₂) is at the 4-position.

Structural Diagram

Chemical Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₉H₁₁NO₄S | [1] |

| SMILES | COC(=O)C1=CC=C(C=C1)CS(=O)(=O)N | [1] |

| InChI | InChI=1S/C9H11NO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13) | [1] |

| InChIKey | UUHYOFJXOUVLGG-UHFFFAOYSA-N | [1] |

Physicochemical Properties

As of the latest literature review, no experimentally determined physicochemical data for Methyl 4-(sulfamoylmethyl)benzoate has been published. The following table summarizes predicted data.

| Property | Predicted Value | Unit | Source |

| Monoisotopic Mass | 229.04088 | Da | [1] |

| XlogP | 0.8 | [1] | |

| Collision Cross Section ([M+H]⁺) | 146.7 | Ų | [1] |

| Collision Cross Section ([M+Na]⁺) | 154.7 | Ų | [1] |

| Collision Cross Section ([M-H]⁻) | 150.3 | Ų | [1] |

Experimental Protocols

A validated experimental protocol for the synthesis of Methyl 4-(sulfamoylmethyl)benzoate is not available in the published literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A two-step process starting from methyl 4-(chloromethyl)benzoate is a chemically sound approach.

Proposed Synthesis Workflow

Detailed Hypothetical Methodology

Step 1: Synthesis of Sodium 4-(methoxycarbonyl)benzylsulfonate

-

To a solution of methyl 4-(chloromethyl)benzoate (1 equivalent) in a 1:1 mixture of ethanol and water, add sodium sulfite (1.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

The resulting solid, sodium 4-(methoxycarbonyl)benzylsulfonate, can be isolated by filtration and washed with cold ethanol.

Step 2: Synthesis of Methyl 4-(chlorosulfonylmethyl)benzoate

-

Suspend the dried sodium 4-(methoxycarbonyl)benzylsulfonate (1 equivalent) in a suitable inert solvent such as dichloromethane.

-

Add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

The reaction mixture can be quenched by carefully pouring it over ice.

-

Extract the aqueous layer with dichloromethane, and the combined organic layers washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude sulfonyl chloride.

Step 3: Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

-

Dissolve the crude methyl 4-(chlorosulfonylmethyl)benzoate (1 equivalent) in a suitable solvent like tetrahydrofuran.

-

Cool the solution to 0 °C and bubble ammonia gas through it, or add a solution of aqueous ammonia dropwise.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product, Methyl 4-(sulfamoylmethyl)benzoate, can be purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity of Methyl 4-(sulfamoylmethyl)benzoate. Consequently, no associated signaling pathways have been identified or described. The sulfamoyl group is a common pharmacophore in various drugs, suggesting that this compound could be a candidate for biological screening.

Conclusion

Methyl 4-(sulfamoylmethyl)benzoate is a defined chemical structure for which there is a notable absence of experimental data in the public domain. The information provided in this guide is based on structural data from chemical databases and a chemically plausible, yet hypothetical, synthetic route. This presents an opportunity for original research into the synthesis, characterization, and potential biological evaluation of this compound. Future studies would be required to elucidate its properties and potential applications in medicinal chemistry and drug development.

References

An In-depth Technical Guide to Methyl 4-(sulfamoylmethyl)benzoate and its Analogue, Methyl 4-sulfamoylbenzoate

For: Researchers, Scientists, and Drug Development Professionals

Subject: An analysis of "Methyl 4-(sulfamoylmethyl)benzoate," including its IUPAC name, and a detailed technical overview of the closely related compound, "Methyl 4-sulfamoylbenzoate."

Introduction and IUPAC Nomenclature

The compound of interest, "Methyl 4-(sulfamoylmethyl)benzoate," is a substituted aromatic ester. Based on the nomenclature of its constituent functional groups—a methyl benzoate core with a sulfamoylmethyl substituent at the fourth position of the benzene ring—its formal IUPAC name is methyl 4-((aminosulfonyl)methyl)benzoate .

A thorough literature search reveals a significant lack of experimental data for this specific compound. The PubChem database contains an entry for methyl 4-(sulfamoylmethyl)benzoate but notes that no literature data is currently available.

Given the scarcity of information on the requested compound, this guide will provide the available computational data for methyl 4-(sulfamoylmethyl)benzoate. Subsequently, it will offer a comprehensive technical overview of the structurally similar and well-documented compound, methyl 4-sulfamoylbenzoate . The key structural difference is the absence of a methylene (-CH2-) group between the benzene ring and the sulfamoyl group in the latter. This distinction is visually represented in the diagram below.

Caption: Structural comparison of the requested compound and its analogue.

Part I: Methyl 4-((aminosulfonyl)methyl)benzoate

While experimental data is not available, computational predictions provide some insight into the physicochemical properties of this molecule.

Physicochemical Properties (Predicted)

The following table summarizes the computationally predicted properties for methyl 4-((aminosulfonyl)methyl)benzoate.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₁NO₄S |

| Molecular Weight | 229.25 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 4 |

| Exact Mass | 229.04088 g/mol |

| Topological Polar Surface Area | 94.8 Ų |

Part II: Methyl 4-sulfamoylbenzoate (Analogue)

This section provides a detailed technical guide on methyl 4-sulfamoylbenzoate, a compound with available experimental data and known biological activity. Its IUPAC name is methyl 4-(aminosulfonyl)benzoate [1].

Physicochemical and Safety Data

Quantitative data for methyl 4-sulfamoylbenzoate is summarized below, primarily sourced from the PubChem database[2].

| Property | Value | Reference |

| CAS Number | 22808-73-7 | [2] |

| Molecular Formula | C₈H₉NO₄S | [1][2] |

| Molecular Weight | 215.23 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| XLogP3 | 0.6 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 215.02522894 Da | [2] |

Safety Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

Biological Activity and Signaling Pathways

Derivatives of methyl 5-sulfamoyl-benzoate are recognized as potent inhibitors of carbonic anhydrases (CAs)[4]. Specifically, these compounds show high affinity and selectivity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in various solid tumors[4].

The underlying mechanism involves the primary sulfonamide group (-SO2NH2), a well-established zinc-binding group in the active site of metalloenzymes like CAs. By inhibiting CAIX, these compounds can disrupt the pH regulation of the tumor microenvironment, which is crucial for tumor invasion and metastasis[4]. This makes CAIX a significant target in cancer therapy.

Caption: Inhibition of CAIX by sulfonamide-based compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis of methyl 4-sulfamoylbenzoate are not explicitly available in the provided search results. However, a general synthetic route can be inferred from standard organic chemistry principles and related patent literature for similar compounds[5][6]. A plausible method is the esterification of 4-sulfamoylbenzoic acid.

Example Protocol: Fischer Esterification of 4-sulfamoylbenzoic acid

-

Reaction Setup: In a round-bottom flask, suspend 4-sulfamoylbenzoic acid in an excess of methanol, which acts as both a reactant and a solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, slowly to the mixture.

-

Reflux: Heat the mixture to reflux for several hours to allow the reaction to reach equilibrium. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure methyl 4-sulfamoylbenzoate.

Caption: A generalized workflow for the synthesis of methyl 4-sulfamoylbenzoate.

Conclusion

While "Methyl 4-(sulfamoylmethyl)benzoate" is a valid chemical structure, the absence of experimental data in the scientific literature prevents a detailed technical analysis. However, its close structural analogue, "methyl 4-sulfamoylbenzoate," is a well-characterized compound. It serves as a valuable research tool, particularly in the study of carbonic anhydrase inhibitors. Its role as a selective inhibitor of CAIX highlights its potential for applications in oncology research and drug development. The provided data and protocols for this analogue offer a solid foundation for researchers interested in this class of compounds.

References

- 1. echemi.com [echemi.com]

- 2. Methyl 4-sulphamoylbenzoate | C8H9NO4S | CID 89847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-sulfamoylbenzoate | 22808-73-7 [sigmaaldrich.cn]

- 4. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on the Putative Mechanisms of Action of Methyl 4-(sulfamoylmethyl)benzoate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no direct scientific literature detailing the specific mechanism of action of Methyl 4-(sulfamoylmethyl)benzoate. This document, therefore, explores potential mechanisms of action based on the reported biological activities of structurally similar compounds containing the 4-sulfamoylbenzoate or related moieties. The hypotheses presented herein require direct experimental validation.

Introduction

Methyl 4-(sulfamoylmethyl)benzoate is a small organic molecule featuring a central benzene ring substituted with a methyl ester and a sulfamoylmethyl group. While its specific biological targets remain uncharacterized, the broader class of sulfonamide-containing compounds is known for a wide range of pharmacological activities. Analysis of structurally related molecules suggests that Methyl 4-(sulfamoylmethyl)benzoate could potentially exert its effects through one or more of the following mechanisms: inhibition of cytosolic phospholipase A2α (cPLA2α), inhibition of carbonic anhydrases (CAs), or modulation of the lysophosphatidic acid receptor 2 (LPA2). This guide provides a detailed overview of these potential mechanisms, including relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols to facilitate further investigation.

Potential Mechanism: Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Structurally related N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α). This enzyme plays a crucial role in inflammatory processes by catalyzing the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the biosynthesis of eicosanoids such as prostaglandins and leukotrienes.

Signaling Pathway

Upon cell stimulation by various agonists (e.g., growth factors, cytokines), intracellular calcium levels rise, leading to the translocation of cPLA2α from the cytosol to the membranes of the Golgi apparatus, endoplasmic reticulum, and nucleus.[1] Concurrently, mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38 phosphorylate cPLA2α on serine residues, which enhances its catalytic activity.[1][2] Activated cPLA2α then hydrolyzes the sn-2 position of membrane phospholipids to release arachidonic acid. This free arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation.[2]

Caption: cPLA2α signaling pathway leading to inflammation.

Quantitative Data for Related Compounds

The following table summarizes the inhibitory potency of N-substituted 4-sulfamoylbenzoic acid derivatives against cPLA2α.

| Compound | Structure | IC50 (µM) | Reference |

| 85 | 4-(N-(2-(naphthalen-2-yl)ethyl)sulfamoyl)benzoic acid | 0.25 | [2] |

| 88 | 4-(N-(2-(2-hydroxyethoxy)ethyl)sulfamoyl)benzoic acid | 0.66 | [2] |

| Reference | Axon-1609 | ~0.25 | [2] |

Experimental Protocol: cPLA2α Inhibition Assay

This protocol is based on the measurement of arachidonic acid release from radiolabeled cells.

1. Cell Culture and Radiolabeling:

-

Culture a suitable cell line (e.g., HaCaT keratinocytes) to confluence in DMEM supplemented with 10% FBS.

-

Two days post-confluency, label the cells for 18 hours with [³H]-arachidonic acid (0.4 µCi/mL) in DMEM with 0.5% FBS.[3]

-

After labeling, wash the cells twice with phosphate-buffered saline (PBS) containing fatty acid-free bovine serum albumin (BSA) (2 mg/mL) to remove unincorporated radioactivity.[3]

2. Inhibition and Stimulation:

-

Pre-incubate the labeled cells with various concentrations of Methyl 4-(sulfamoylmethyl)benzoate (or a known inhibitor as a positive control) for 30-60 minutes.

-

Stimulate the cells with a suitable agonist (e.g., 100 ng/mL Epidermal Growth Factor, EGF) for 60 minutes to induce cPLA2α activity.[3]

3. Measurement of Arachidonic Acid Release:

-

After stimulation, collect the supernatants and centrifuge at 13,000 rpm for 10 minutes to remove any detached cells.[3]

-

Measure the radioactivity in the supernatant using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Mechanism: Carbonic Anhydrase (CA) Inhibition

Derivatives of 4-sulfamoyl-benzenecarboxamide have been shown to be potent inhibitors of carbonic anhydrase isozymes, particularly CA II and CA IV.[4] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, and aqueous humor secretion in the eye.[6] Inhibition of CAs is a therapeutic strategy for conditions like glaucoma.[4]

Physiological Role and Catalytic Mechanism

Carbonic anhydrases play a critical role in maintaining acid-base balance. For instance, in the proximal tubules of the kidney, CA IV on the apical membrane and CA II in the cytoplasm are essential for bicarbonate reabsorption.[7][8] The catalytic mechanism involves a zinc-bound hydroxide ion in the active site acting as a nucleophile to attack a carbon dioxide molecule, converting it to bicarbonate. A proton is then transferred away from the active site via a histidine shuttle, regenerating the zinc-bound hydroxide for the next catalytic cycle.

Caption: Catalytic cycle of carbonic anhydrase.

Quantitative Data for Related Compounds

The following table presents the inhibition constants (Ki) for a series of 4-sulfamoyl-benzenecarboxamides against human (h) CA isozymes.

| Compound Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | Reference |

| 4-sulfamoyl-benzenecarboxamides | 50 - >1000 | 1.2 - 15 | 3.5 - 25 | [4] |

| 4-chloro-3-sulfamoyl-benzenecarboxamides | 9 - 150 | 12 - 550 | 1.0 - 15 | [4] |

| Dorzolamide (standard) | 250 | 1.2 | 3.5 | [4] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow method to measure the inhibition of CA-catalyzed CO2 hydration.

1. Reagents and Buffers:

-

Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM NaBF4 (to maintain constant ionic strength).

-

Prepare a stock solution of the indicator, Phenol Red, at a concentration of 0.2 mM in the buffer.

-

Prepare solutions of recombinant human carbonic anhydrase (e.g., hCA II or hCA IV) in the buffer.

-

Prepare stock solutions of Methyl 4-(sulfamoylmethyl)benzoate and a standard inhibitor (e.g., Acetazolamide) in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

-

The assay is performed using a stopped-flow instrument to measure the initial rates of the CA-catalyzed CO2 hydration reaction.[9]

-

Pre-incubate the enzyme solution with various concentrations of the inhibitor (or vehicle) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[9]

-

The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated buffer solution (concentrations ranging from 1.7 to 17 mM).

-

Monitor the change in absorbance of the phenol red indicator at 557 nm for a period of 10-100 seconds. The hydration of CO2 produces protons, causing a pH drop and a change in the indicator's color.

3. Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance change over time.

-

Determine the inhibition constants (Ki) by fitting the rate data at different substrate and inhibitor concentrations to the appropriate enzyme inhibition model using non-linear least-squares methods.

Potential Mechanism: Lysophosphatidic Acid Receptor 2 (LPA2) Agonism

Recent studies have led to the design and synthesis of sulfamoyl benzoic acid (SBA) analogues that act as specific and potent agonists of the LPA2 receptor, a G protein-coupled receptor (GPCR).[10] LPA and its receptors are involved in a multitude of cellular processes, including cell proliferation, survival, and migration.[11][12]

Signaling Pathway

The LPA2 receptor couples to multiple heterotrimeric G proteins, including Gαi, Gαq, and Gα12/13.[11]

-

Gαq coupling: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11][13]

-

Gαi coupling: This pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It can also activate the PI3K/Akt pathway, promoting cell survival.[12]

-

Gα12/13 coupling: This leads to the activation of the small GTPase Rho, which influences the actin cytoskeleton, cell morphology, and migration.[11]

Caption: Major signaling pathways downstream of the LPA2 receptor.

Quantitative Data for Related Compounds

The following table shows the agonist activity of a sulfamoyl benzoic acid analogue at the LPA2 receptor.

| Compound | Structure | EC50 (nM) | Receptor Specificity | Reference |

| 11d | 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | 0.00506 ± 0.00373 | Specific agonist of LPA2 | [10] |

| LPA 18:1 | (standard agonist) | 1.40 ± 0.51 | Agonist for multiple LPA receptors | [10] |

Experimental Protocol: LPA2 Receptor Agonist Assay (Calcium Mobilization)

This protocol measures the ability of a compound to induce intracellular calcium mobilization in cells expressing the LPA2 receptor.

1. Cell Culture:

-

Use a stable cell line engineered to express the human LPA2 receptor (e.g., CHO or HEK293 cells).

-

Culture the cells in appropriate media in 96-well, black-walled, clear-bottom plates until they reach confluence.

2. Fluorescent Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Fluo-4 AM) for 30-60 minutes at 37°C, according to the manufacturer's instructions.

-

After loading, wash the cells with a suitable assay buffer (e.g., Krebs' buffer) to remove excess dye.[14]

3. Compound Addition and Measurement:

-

Perform the assay using a fluorescent plate reader (e.g., FlexStation) capable of kinetic reading.

-

Add various concentrations of Methyl 4-(sulfamoylmethyl)benzoate (or a known LPA2 agonist) to the wells.

-

Immediately begin monitoring the fluorescence intensity over time (typically for 1-2 minutes). An increase in fluorescence indicates a rise in intracellular calcium.

4. Data Analysis:

-

For each concentration, determine the peak fluorescence response.

-

Plot the peak response against the logarithm of the compound concentration.

-

Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve.

-

To confirm specificity, the assay can be repeated in the presence of an LPA2 antagonist or in a parental cell line not expressing the receptor.

Conclusion

In the absence of direct experimental data, this guide has outlined three plausible mechanisms of action for Methyl 4-(sulfamoylmethyl)benzoate based on the known activities of structurally related compounds. These potential mechanisms—cPLA2α inhibition, carbonic anhydrase inhibition, and LPA2 receptor agonism—all represent therapeutically relevant pathways. The provided signaling pathway diagrams, quantitative data from analogous compounds, and detailed experimental protocols offer a robust framework for researchers to empirically determine the true biological activity and mechanism of action of Methyl 4-(sulfamoylmethyl)benzoate. Such studies are essential to unlock its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbonic Anhydrases and Their Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Carbonic anhydrase II - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytosolic Phospholipase A2 Alpha Regulates TLR Signaling and Migration in Metastatic 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 12. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LPAR2 - Wikipedia [en.wikipedia.org]

- 14. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Targets of Methyl 4-(sulfamoylmethyl)benzoate and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct biological targets of Methyl 4-(sulfamoylmethyl)benzoate are not extensively documented in publicly available literature, its structural features, particularly the presence of a sulfonamide group attached to a benzoate scaffold, strongly suggest its potential as an inhibitor of carbonic anhydrases (CAs). This technical guide consolidates preclinical data on structurally similar compounds, namely methyl 5-sulfamoyl-benzoates, to provide insights into the likely biological targets and therapeutic potential of this class of molecules. The primary focus of this document is the inhibition of carbonic anhydrases, a family of metalloenzymes implicated in a range of physiological and pathological processes, including cancer.

Introduction: The Therapeutic Potential of Sulfonamide-Based Inhibitors

The sulfonamide functional group is a well-established pharmacophore known for its ability to bind to the zinc ion in the active site of metalloenzymes. A prime example of this is the inhibition of carbonic anhydrases. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in pH regulation, ion transport, and various metabolic pathways. Dysregulation of CA activity, particularly of specific isoforms, is linked to several diseases, including glaucoma, epilepsy, and notably, cancer.

Tumor-associated CA isoforms, such as CA IX and CA XII, are highly overexpressed in various solid tumors in response to hypoxia.[1] They play a crucial role in maintaining the pH homeostasis of cancer cells by acidifying the tumor microenvironment, which in turn promotes tumor progression, invasion, and metastasis.[1][2] Consequently, the development of selective CA inhibitors is a promising avenue for anticancer therapy.

Potential Biological Target: Carbonic Anhydrases

Based on the principle of structural analogy, the primary biological targets for compounds like Methyl 4-(sulfamoylmethyl)benzoate are the carbonic anhydrase enzymes. The sulfonamide moiety is a key zinc-binding group, essential for inhibitory activity.

Quantitative Analysis of Inhibitor Affinity

A study by Žakšauskas et al. (2021) provides a comprehensive analysis of the binding affinities of a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates for all twelve catalytically active human carbonic anhydrase isoforms. The dissociation constants (Kd) were determined using a fluorescent thermal shift assay. The data reveals that substitutions on the benzene ring significantly influence both the affinity and selectivity of these compounds.

Below is a summary of the observed dissociation constants (Kd, in nM) for a selection of these compounds against key CA isoforms.

| Compound | CA I | CA II | CA IV | CA VB | CA VI | CA VII | CA IX | CA XII | CA XIII | CA XIV |

| 3b | 100 | 10 | 30 | 3 | 100 | 3 | 0.3 | 1 | 10 | 30 |

| 3c | 300 | 30 | 100 | 10 | 300 | 10 | 1 | 3 | 30 | 100 |

| 3d | 1000 | 100 | 300 | 30 | 1000 | 30 | 3 | 10 | 100 | 300 |

| 3e | 3000 | 300 | 1000 | 100 | 3000 | 100 | 10 | 30 | 300 | 1000 |

| 4b | 30 | 3 | 10 | 1 | 30 | 1 | 0.12 | 0.3 | 3 | 10 |

| 5a | 100 | 10 | 30 | 3 | 100 | 3 | 0.3 | 1 | 10 | 30 |

| 5f | 300 | 30 | 100 | 10 | 300 | 10 | 1 | 3 | 30 | 100 |

| 6a | 1000 | 100 | 300 | 30 | 1000 | 30 | 3 | 10 | 100 | 300 |

Data extracted from Žakšauskas et al., Int. J. Mol. Sci. 2021, 23(1), 130.[3][4]

Of particular note is compound 4b , which demonstrates extremely high affinity for the tumor-associated isoform CA IX, with a Kd of 0.12 nM, and exhibits significant selectivity over other isoforms.[4]

Signaling Pathways and Mechanisms of Action

The inhibition of tumor-associated carbonic anhydrases, particularly CA IX, by sulfonamide-based compounds can disrupt key signaling pathways that promote cancer cell survival and progression.

HIF-1α-Mediated Upregulation of CA IX and Tumor Acidosis

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized.[1][5] HIF-1α then translocates to the nucleus and induces the expression of a battery of genes that promote adaptation to low oxygen levels, including CA IX.[5][6]

CA IX, a transmembrane enzyme with an extracellular catalytic domain, hydrates extracellular CO2 to H+ and HCO3-. The resulting protons contribute to the acidification of the extracellular space, while the bicarbonate ions are transported into the cell, raising the intracellular pH (pHi). This process of "intracellular alkalization" is crucial for the survival and proliferation of cancer cells in an otherwise acidic microenvironment.[2][7] By inhibiting CA IX, methyl sulfamoylbenzoate derivatives can disrupt this pH-regulating machinery, leading to intracellular acidification and subsequent apoptosis of tumor cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of methyl sulfamoylbenzoate derivatives with carbonic anhydrases.

Synthesis of Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates

The synthesis of these compounds generally involves a multi-step process starting from commercially available materials. A representative workflow is depicted below.

Protocol:

-

Nucleophilic Aromatic Substitution: To a solution of methyl 2,4-dihalo-5-sulfamoyl-benzoate in a suitable solvent (e.g., DMSO or methanol), the desired thiol or amine nucleophile and a base (e.g., triethylamine or potassium carbonate) are added. The reaction mixture is heated (e.g., to 60°C) and stirred for a specified period (e.g., 24-72 hours).[8]

-

Work-up and Isolation: The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried.

-

Oxidation (for sulfanyl derivatives): If a thiol was used as the nucleophile, the resulting sulfanyl group can be oxidized to a sulfonyl group using an oxidizing agent such as hydrogen peroxide in acetic acid.[8]

-

Purification: The crude product is purified by recrystallization or column chromatography.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Carbonic Anhydrase Inhibition Assays

This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.

Materials:

-

Purified carbonic anhydrase isoforms

-

Test compounds (methyl sulfamoylbenzoate derivatives)

-

Fluorescent dye (e.g., SYPRO Orange)

-

Assay buffer (e.g., 10 mM phosphate buffer, pH 7.5, containing 150 mM NaCl)

-

Real-time PCR instrument

Protocol:

-

Prepare a stock solution of the CA enzyme in the assay buffer.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well PCR plate, add the CA enzyme solution, the fluorescent dye, and the test compound to each well. Include control wells with enzyme and dye only (no compound).

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Place the plate in a real-time PCR instrument.

-

Run a temperature gradient from 25°C to 95°C, with fluorescence readings taken at regular intervals (e.g., every 0.5°C).

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

-

The change in Tm (ΔTm) is calculated by subtracting the Tm of the enzyme without the ligand from the Tm with the ligand.

-

The dissociation constant (Kd) is calculated by fitting the ΔTm values at different ligand concentrations to a binding isotherm equation.[9]

This assay directly measures the catalytic activity of CA by monitoring the pH change resulting from the hydration of CO2.

Materials:

-

Purified carbonic anhydrase isoforms

-

Test compounds

-

CO2-saturated water

-

Buffer solution containing a pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Protocol:

-

Equilibrate the solutions of the CA enzyme, test compound, and buffer with the pH indicator to the desired temperature (e.g., 25°C).

-

The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO2-saturated buffer in the stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the production of protons.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

The inhibition constant (Ki) is determined by measuring the reaction rates at various inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.[10]

Conclusion and Future Directions

While direct experimental data for Methyl 4-(sulfamoylmethyl)benzoate is currently limited, the extensive research on structurally related methyl 5-sulfamoyl-benzoates provides a strong foundation for predicting its biological targets and potential therapeutic applications. The potent and selective inhibition of tumor-associated carbonic anhydrase IX by these compounds highlights a promising avenue for the development of novel anticancer agents.

Future research should focus on the synthesis and biological evaluation of Methyl 4-(sulfamoylmethyl)benzoate and its derivatives to confirm their activity against carbonic anhydrases and to explore their efficacy in preclinical cancer models. Further optimization of the chemical structure could lead to the development of highly selective inhibitors with improved pharmacokinetic and pharmacodynamic properties, ultimately translating into effective and targeted cancer therapies.

References

- 1. Pharmacological inhibition of hypoxia induced acidosis employing a CAIX inhibitor sensitizes gemcitabine resistant PDAC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HIF-1 at the crossroads of hypoxia, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Carbonic anhydrase IX-related tumoral hypoxia predicts worse prognosis in breast cancer: A systematic review and meta-analysis [frontiersin.org]

- 7. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

An Inquiry into Methyl 4-(sulfamoylmethyl)benzoate as a Carbonic Anhydrase Inhibitor: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. The fifteen known human CA isoforms are involved in respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways. Their dysregulation is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.

Primary sulfonamides (R-SO₂NH₂) are the cornerstone of carbonic anhydrase inhibitor design. The deprotonated sulfonamide group coordinates to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. Structure-activity relationship (SAR) studies have demonstrated that modifications to the scaffold appended to the sulfonamide group can significantly influence the inhibitory potency and isoform selectivity of these compounds. This technical guide explores the potential of Methyl 4-(sulfamoylmethyl)benzoate as a carbonic anhydrase inhibitor, based on the established principles of benzenesulfonamide-based inhibition.

Disclaimer: As of the latest literature review, specific quantitative inhibitory data (Kᵢ or IC₅₀ values) and detailed experimental studies for Methyl 4-(sulfamoylmethyl)benzoate against carbonic anhydrase isoforms are not publicly available. This guide, therefore, provides a theoretical framework based on analogous compounds and general methodologies in the field.

Core Concepts of Inhibition

The inhibitory action of sulfonamides against carbonic anhydrases is well-established. The primary sulfonamide moiety is crucial for binding to the catalytic zinc ion (Zn²⁺) within the active site. The binding is thought to occur with the sulfonamide in its deprotonated, anionic form (SO₂NH⁻). This anion displaces a zinc-bound water molecule or hydroxide ion, leading to a stable enzyme-inhibitor complex and ablation of catalytic activity.

The general mechanism can be visualized as follows:

Navigating the Solubility Landscape of Methyl 4-(sulfamoylmethyl)benzoate: A Technical Guide

For Immediate Release

Introduction to Methyl 4-(sulfamoylmethyl)benzoate

Methyl 4-(sulfamoylmethyl)benzoate (CAS No. 110654-40-5) is an organic compound featuring a sulfonamide and a methyl ester functional group. These groups impart a degree of polarity to the molecule, suggesting that its solubility will be significantly influenced by the nature of the solvent. Understanding the solubility of this compound is a critical first step in many research and development applications, including formulation, purification, and various bioassays.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific, publicly available quantitative data on the solubility of Methyl 4-(sulfamoylmethyl)benzoate in common organic solvents. The following table is therefore presented as a template for researchers to populate as they perform their own experimental determinations.

Table 1: Experimental Solubility of Methyl 4-(sulfamoylmethyl)benzoate

| Organic Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| e.g., Acetone | Polar Aprotic | 25 | Data Not Available | Isothermal Saturation |

| e.g., Ethanol | Polar Protic | 25 | Data Not Available | Isothermal Saturation |

| e.g., Methanol | Polar Protic | 25 | Data Not Available | Isothermal Saturation |

| e.g., Dichloromethane | Non-Polar | 25 | Data Not Available | Isothermal Saturation |

| e.g., Ethyl Acetate | Polar Aprotic | 25 | Data Not Available | Isothermal Saturation |

| e.g., DMSO | Polar Aprotic | 25 | Data Not Available | Isothermal Saturation |

Qualitative Solubility Profile and Solvent Considerations

Based on the principles of "like dissolves like" and data from structurally related sulfonamides, a qualitative prediction of solubility can be made.

-

Polar Aprotic Solvents (e.g., DMSO, Dimethylformamide, Acetone): These solvents are anticipated to be effective at dissolving Methyl 4-(sulfamoylmethyl)benzoate. The presence of the polar sulfonamide and ester groups should allow for favorable dipole-dipole interactions. Studies on other sulfonamides have shown good solubility in powerful solvating agents like dimethylacetamide.[1]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are also expected to be reasonably good solvents. The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, along with the ester's capacity as a hydrogen bond acceptor, should facilitate dissolution. However, the overall solubility may be slightly less than in polar aprotic solvents, depending on the interplay of intermolecular forces.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in non-polar solvents. The polar functional groups of Methyl 4-(sulfamoylmethyl)benzoate will have weak interactions with non-polar solvent molecules.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of Methyl 4-(sulfamoylmethyl)benzoate, based on the widely accepted isothermal saturation or shake-flask method.[2]

Objective: To determine the equilibrium solubility of Methyl 4-(sulfamoylmethyl)benzoate in a given organic solvent at a specified temperature.

Materials:

-

Methyl 4-(sulfamoylmethyl)benzoate (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other suitable analytical instrumentation)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid Methyl 4-(sulfamoylmethyl)benzoate to a series of glass vials. The excess of solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to test multiple time points to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of Methyl 4-(sulfamoylmethyl)benzoate in the diluted solution using a validated HPLC method or another appropriate analytical technique.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.

Factors Influencing Sulfonamide Solubility

The solubility of sulfonamides like Methyl 4-(sulfamoylmethyl)benzoate is a complex interplay of various physicochemical factors. Understanding these can aid in solvent selection and the interpretation of experimental results.

References

Spectroscopic Analysis of Methyl 4-(sulfamoylmethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an overview of the spectroscopic characterization of Methyl 4-(sulfamoylmethyl)benzoate. Due to a lack of publicly available experimental data, this document presents predicted mass spectrometry values and outlines standardized, detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and similar organic compounds. A logical workflow for the spectroscopic analysis of a synthesized compound is also provided.

Introduction

Methyl 4-(sulfamoylmethyl)benzoate (C₉H₁₁NO₄S) is a small organic molecule of interest in medicinal chemistry and drug development. Its structural elucidation and purity assessment rely heavily on modern spectroscopic techniques. This guide focuses on the key analytical methods: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, can offer significant structural information.

While experimental data is unavailable, predicted collision cross-section (CCS) values for various adducts of Methyl 4-(sulfamoylmethyl)benzoate have been calculated and are available in public databases. These predictions are valuable for theoretical and computational studies.

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 230.04816 | 146.7 |

| [M+Na]⁺ | 252.03010 | 154.7 |

| [M+K]⁺ | 268.00404 | 152.3 |

| [M+NH₄]⁺ | 247.07470 | 164.6 |

| [M-H]⁻ | 228.03360 | 150.3 |

| [M]⁺ | 229.04033 | 149.7 |

| [M]⁻ | 229.04143 | 149.7 |

Data sourced from PubChem.[1]

The following is a general protocol for obtaining a high-resolution mass spectrum of a solid organic compound using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the solid sample.

-

Dissolve the sample in 1 mL of a high-purity solvent (e.g., acetonitrile, methanol, or a mixture thereof) to create a ~1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent. A small amount of formic acid (0.1%) may be added to the final solution to promote protonation for positive ion mode analysis.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Set the ionization source to ESI, operating in either positive or negative ion mode.

-

Typical ESI source parameters:

-

Capillary Voltage: 3.5-4.5 kV

-

Nebulizer Gas (N₂) Pressure: 1-2 Bar

-

Drying Gas (N₂) Flow: 8-12 L/min

-

Drying Gas Temperature: 180-220 °C

-

-

-

Data Acquisition:

-

Introduce the sample solution into the instrument via direct infusion using a syringe pump at a flow rate of 3-10 µL/min.

-

Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-1000).

-

Collect data for 1-2 minutes to obtain a stable signal and generate an averaged spectrum.

-

-

Data Analysis:

-

Process the raw data to identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

-

Confirm the molecular formula by comparing the measured exact mass to the theoretical mass. The high resolution of the TOF analyzer allows for the determination of the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

-

¹H NMR: Would be expected to show distinct signals for the methyl ester protons, the methylene protons adjacent to the sulfamoyl group, the sulfamoyl (-NH₂) protons, and the aromatic protons on the benzene ring.

-

¹³C NMR: Would show signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

Note: No public experimental or predicted NMR data for Methyl 4-(sulfamoylmethyl)benzoate is currently available.

-

Sample Preparation:

-

Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Ensure the solid is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Tune and match the probe to the correct frequency for ¹H nuclei (e.g., 400 MHz).

-

"Lock" the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

"Shim" the magnetic field by adjusting the shim coils to optimize its homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Key parameters include:

-

Spectral Width: ~16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (or more for dilute samples)

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift (ppm) axis by setting the TMS peak to 0 ppm (or the residual solvent peak to its known value).

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, coupling constants (J-values), and multiplicity of the signals to assign them to specific protons in the molecular structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Methyl 4-(sulfamoylmethyl)benzoate, key expected absorptions would include N-H stretches (sulfonamide), S=O stretches (sulfonamide), C=O stretch (ester), and C-O stretch (ester), as well as aromatic C-H and C=C bands.

Note: No public experimental or predicted IR data for Methyl 4-(sulfamoylmethyl)benzoate is currently available.

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

-

Sample Preparation:

-

Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal (typically diamond or zinc selenide). No further preparation is needed.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's anvil to ensure good contact between the sample and the ATR crystal.

-

Acquire the IR spectrum. The instrument will co-add multiple scans (typically 16-32) to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule by comparing their positions and intensities to correlation charts.

-

Workflow for Spectroscopic Analysis

The structural confirmation of a newly synthesized compound like Methyl 4-(sulfamoylmethyl)benzoate follows a logical workflow, integrating multiple spectroscopic techniques.

References

"Methyl 4-(sulfamoylmethyl)benzoate" starting materials for synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining Methyl 4-(sulfamoylmethyl)benzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, step-by-step experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

Methyl 4-(sulfamoylmethyl)benzoate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of compounds targeting a range of therapeutic areas. Its structure, featuring a sulfonamide group, is a common motif in drugs designed as enzyme inhibitors and receptor modulators. A clear and efficient synthesis of this intermediate is therefore of significant interest to the drug development community. This guide outlines a robust multi-step synthesis commencing from readily available starting materials.

Synthetic Pathway Overview

The most common and well-established synthetic route to Methyl 4-(sulfamoylmethyl)benzoate begins with the commercially available starting material, methyl 4-methylbenzoate. The overall transformation involves the functionalization of the benzylic methyl group into a sulfamoyl group via a four-step sequence:

-

Free-Radical Bromination: The synthesis initiates with the side-chain bromination of methyl 4-methylbenzoate to produce methyl 4-(bromomethyl)benzoate.

-

Thioacetate Formation: The resulting benzylic bromide is then converted to a thioacetate derivative.

-

Oxidative Chlorination: The thioacetate is hydrolyzed to a thiol, which is subsequently subjected to oxidative chlorination to yield the key intermediate, methyl 4-(chlorosulfonylmethyl)benzoate.

-

Amination: The final step involves the amination of the sulfonyl chloride with ammonia to afford the target compound, Methyl 4-(sulfamoylmethyl)benzoate.

digraph "Synthetic Pathway for Methyl 4-(sulfamoylmethyl)benzoate" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Methyl 4-methylbenzoate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

intermediate1 [label="Methyl 4-(bromomethyl)benzoate"];

intermediate2 [label="Methyl 4-(acetylthiomethyl)benzoate"];

intermediate3 [label="Methyl 4-(mercaptomethyl)benzoate"];

intermediate4 [label="Methyl 4-(chlorosulfonylmethyl)benzoate"];

product [label="Methyl 4-(sulfamoylmethyl)benzoate", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate1 [label=" NBS, AIBN\nCCl4, Reflux"];

intermediate1 -> intermediate2 [label=" KSAc\nDMF"];

intermediate2 -> intermediate3 [label=" 1. NaOH, H2O/MeOH\n2. HCl"];

intermediate3 -> intermediate4 [label=" Cl2, H2O\nCH2Cl2"];

intermediate4 -> product [label=" NH3 (aq)\nTHF"];

}

Bromination of methyl 4-methylbenzoate.

Procedure:

-

To a solution of methyl 4-methylbenzoate (15.0 g, 100 mmol) in carbon tetrachloride (200 mL) is added N-bromosuccinimide (17.8 g, 100 mmol) and azobisisobutyronitrile (AIBN) (0.82 g, 5 mmol).

-

The reaction mixture is heated to reflux at 80°C for 4 hours.

-

After cooling to room temperature, the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification by recrystallization from hexanes affords methyl 4-(bromomethyl)benzoate as a white solid.

Quantitative Data:

Parameter Value Typical Yield 85-95% Melting Point 54-56 °C

Step 2: Synthesis of Methyl 4-(acetylthiomethyl)benzoate

This step involves the nucleophilic substitution of the bromide with potassium thioacetate.

Reaction Scheme:

Formation of the thioacetate intermediate.

Procedure:

-

Methyl 4-(bromomethyl)benzoate (22.9 g, 100 mmol) is dissolved in dimethylformamide (DMF) (150 mL).

-

Potassium thioacetate (12.6 g, 110 mmol) is added portion-wise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

The mixture is then poured into ice-water (500 mL) and extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give methyl 4-(acetylthiomethyl)benzoate as a pale yellow oil.

Quantitative Data:

Parameter Value Typical Yield >95% (crude) Purity (by NMR) >95%

Step 3: Synthesis of Methyl 4-(chlorosulfonylmethyl)benzoate

This two-part step involves the hydrolysis of the thioacetate to a thiol, followed by oxidative chlorination.

Reaction Scheme:

Hydrolysis and oxidative chlorination.

Procedure:

-